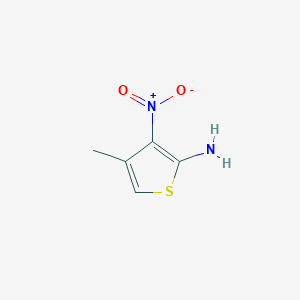
4-Methyl-3-nitrothiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitrothiophen-2-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered ring compounds that exhibit a wide range of biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 4-Methyl-3-nitrothiophen-2-amine involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of potassium carbonate (K₂CO₃) in refluxing ethanol . This method generates two carbon-carbon bonds in a single operation and proceeds through a sequence of reactions, including the generation of 2-mercaptoacetaldehyde, nucleophilic carbonyl addition, annelation, and elimination steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitrothiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻), alkoxides (RO⁻), and thiolates (RS⁻).
Major Products Formed
Reduction: Reduction of the nitro group yields 4-Methyl-3-aminothiophen-2-amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitrothiophen-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitrothiophen-2-amine involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and participate in various biochemical interactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzoylthiophene: Known for its use as an allosteric modulator of the A1 adenosine receptor.
Tinoridine: A non-steroidal anti-inflammatory drug with a 2-aminothiophene structure.
Ranelic Acid: Used as a medication for osteoporosis.
Uniqueness
4-Methyl-3-nitrothiophen-2-amine is unique due to the presence of both nitro and amine functional groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-methyl-3-nitrothiophen-2-amine |
InChI |
InChI=1S/C5H6N2O2S/c1-3-2-10-5(6)4(3)7(8)9/h2H,6H2,1H3 |
InChI Key |
ONSRETHCXZVXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


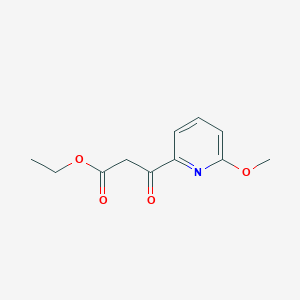
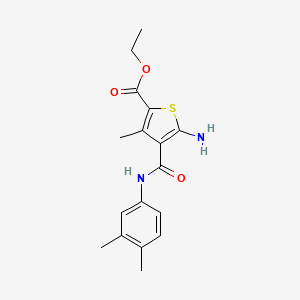
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
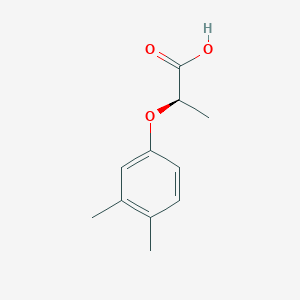
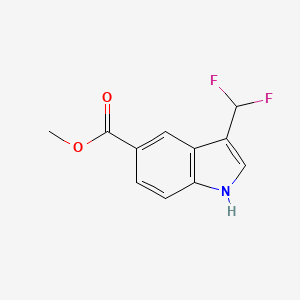
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
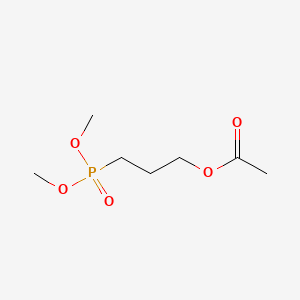
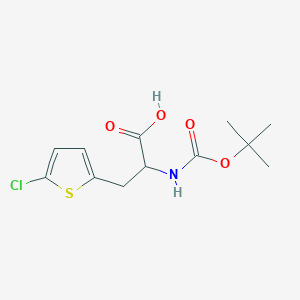
![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
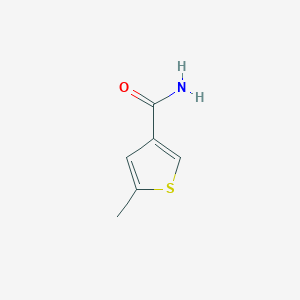
![1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B15089821.png)
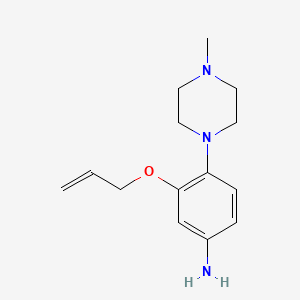
![2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid](/img/structure/B15089840.png)
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)
